molecular formula C14H19NO B1596238 3-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 82003-82-5

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Cat. No.: B1596238
CAS No.: 82003-82-5
M. Wt: 217.31 g/mol
InChI Key: FYNKVRCSKRJSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

The compound interacts with its targets by binding to the opiate receptors, which stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, affecting the communication between neurons.

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be inferred that it may have similar pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites of action.

Result of Action

Given its structural similarity to fentanyl, it may have similar effects, such as producing analgesia and sedation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Cellular Effects

3-Methyl-1-(2-phenylethyl)piperidin-4-one has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and alterations in biochemical pathways. The exact molecular targets and the detailed mechanism of action are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound can result in changes in cellular functions and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic processes. Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage. The exact dosage range and the associated effects are still being investigated .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through different pathways, resulting in the formation of various metabolites. These metabolic processes can influence the overall effects of the compound on cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its overall effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, leading to changes in cellular responses .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization processes can affect the compound’s interactions with biomolecules and its overall effects on cellular functions .

Properties

IUPAC Name

3-methyl-1-(2-phenylethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNKVRCSKRJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342337
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82003-82-5, 129164-39-2
Record name 4-Piperidone, 3-methyl-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-(2-phenylethyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-(2-phenylethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.